molecular formula C13H18N2O4 B2734678 N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034300-34-8

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2734678
CAS No.: 2034300-34-8
M. Wt: 266.297
InChI Key: DWSLNEDXZXCURF-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic nicotinamide derivative of interest in medicinal chemistry and chemical biology research. Compounds featuring the N-methoxy-N-methylamide (Weinreb amide) group are highly valuable synthetic intermediates, primarily serving as versatile precursors to ketones in organic synthesis. The structure of this molecule, which incorporates a tetrahydrofuran-containing ether linkage, suggests potential for enhanced membrane permeability and bioavailability, making it a candidate for the development of novel bioactive molecules. Researchers are exploring its application in the synthesis of more complex structures, particularly in the development of enzyme inhibitors. For instance, nicotinamide derivatives are a major area of investigation for targeting metabolic enzymes such as Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in a range of conditions including metabolic disorders, aging, and various cancers . The design of potent NNMT inhibitors often involves structural modifications to the nicotinamide core to create bisubstrate inhibitors that mimic the enzymatic transition state, a strategy that has yielded subnanomolar inhibitors for biochemical research . This product is provided for research purposes to support such exploratory studies in drug discovery and chemical biology. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methoxy-N-methyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-5-6-12(14-8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSLNEDXZXCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound derived from nicotinamide, characterized by its unique structural features that include a pyridine ring, methoxy groups, and a tetrahydrofuran moiety. This composition enhances its solubility and biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H19N3O4\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{4}

This compound features:

  • A nicotinamide core which is essential for metabolic processes.
  • Methoxy groups that enhance lipophilicity and potentially improve bioavailability.
  • A tetrahydrofuran ring that may influence the compound's interaction with biological targets.

This compound primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. By inhibiting this enzyme, the compound can increase levels of nicotinamide and its metabolites, which are associated with various health benefits, including:

  • Neuroprotective effects : Elevated nicotinamide levels may protect neurons from oxidative stress.
  • Improved metabolic profiles : Enhanced energy metabolism and potential weight management benefits.

Comparative Biological Activity

In comparison to other compounds with structural similarities, this compound exhibits enhanced selectivity and potency in inhibiting NNMT. The following table summarizes its characteristics relative to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundNicotinamide core with methoxy and tetrahydrofuran groupsNNMT inhibition, neuroprotective effects
NicotinamideSimple amide structureEssential for NAD+ synthesis
N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamideNicotinamide core with additional aromatic groupPotential NNMT inhibition

Research Findings

Recent studies have highlighted the pharmacological potential of this compound. For instance, its role in modulating cellular pathways related to energy production has been documented. The compound has shown promise in various preclinical models, indicating potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

Case Studies

  • Neuroprotection : In vitro studies demonstrated that treatment with this compound led to increased cell viability in neuronal cultures exposed to oxidative stress, suggesting a protective effect against neurotoxicity.
  • Metabolic Regulation : Animal models treated with this compound exhibited improved glucose tolerance and insulin sensitivity, indicating potential benefits for conditions such as type 2 diabetes.
  • Cancer Research : Preliminary investigations suggest that the compound may inhibit tumor growth in specific cancer cell lines by modulating metabolic pathways linked to cell proliferation.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • In vivo efficacy studies to evaluate therapeutic potential across various disease models.
  • Exploration of off-target effects to assess safety profiles and potential side effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural differences among related compounds are summarized below:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Functional Group
Target compound* Not available Not available 6: (THF-2-yl)methoxy; N-methoxy-N-methyl Amide
N-Methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide 1022154-84-2 C₁₂H₁₄N₄O₃ 6: 1H-pyrazol-1-yl; N-methoxy-N-methyl Amide
N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide 1001659-25-1 C₁₁H₁₂N₄O₂ 6: 1H-pyrazol-1-yl; N-methyl Amide
6-Methyl-2-(THF-2-ylmethoxy)nicotinic acid 1220021-38-4 C₁₂H₁₅NO₄ 2: THF-2-ylmethoxy; 6: methyl Carboxylic acid

Key Observations :

  • Positional Effects : The THF substituent at position 6 (target) versus position 2 ( compound) may alter electronic distribution and steric interactions.
  • Functional Groups : Amide derivatives (target, compounds) are less polar than the carboxylic acid (), influencing solubility and bioavailability .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (Predicted) Stability Considerations
Target compound* Not available Moderate (amide, ether) Likely stable under ambient conditions
N-Methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide 274.27 Low (aromatic, pyrazole) Stable; pyrazole enhances rigidity
N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide 232.24 Moderate Prone to hydrolysis (simpler amide)
6-Methyl-2-(THF-2-ylmethoxy)nicotinic acid 237.25 High (ionizable acid) Sensitive to pH changes

Notes:

  • Pyrazole rings ( compounds) confer hydrogen-bonding capacity, which may enhance target binding in drug candidates .
  • The carboxylic acid () is ionizable, favoring aqueous solubility but limiting membrane permeability .

Q & A

Q. What synthetic strategies are employed for the preparation of N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the tetrahydrofuran-2-yl methoxy intermediate via alkylation of nicotinamide derivatives.
  • Step 2 : Coupling with N-methoxy-N-methylamine using reagents like EDC/HOBt for amide bond formation.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    Key reaction conditions include polar aprotic solvents (DMF, DMSO) and controlled temperatures (60–80°C) to optimize yield .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry (e.g., tetrahydrofuran ring protons at δ 1.6–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (using SHELXL for refinement) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : Inhibition of HCT116 colorectal cancer cell proliferation (IC50_{50} ~10–20 µM) via apoptosis induction .
  • Enzyme Modulation : Potential interaction with NAD-dependent enzymes due to the nicotinamide core .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

  • Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading, temperature) to identify optimal conditions.
  • Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and isolate unstable intermediates.
  • Catalyst Selection : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in later stages .

Q. How should contradictory data on biological activity be addressed?

  • Assay Validation : Replicate studies across multiple cell lines (e.g., MCF-7, A549) to confirm specificity.
  • Purity Verification : Ensure ≥95% purity via HPLC to rule out impurities as confounding factors.
  • Mechanistic Studies : Use siRNA knockdown or competitive binding assays to identify molecular targets .

Q. What strategies are recommended for resolving enantiomeric purity in synthesis?

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC).
  • Asymmetric Synthesis : Employ chiral auxiliaries or organocatalysts during key steps (e.g., tetrahydrofyan ring formation) .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NAD-binding enzymes.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using the nicotinamide and tetrahydrofyan moieties .

Q. What methodologies are suitable for toxicological profiling?

  • In Vitro : Ames test (Salmonella/microsome assay) to assess mutagenicity .
  • In Vivo : Acute toxicity studies in rodent models (LD50_{50} determination).
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests for environmental impact .

Structure-Activity Relationship (SAR) Insights

Q. How do structural modifications influence biological activity?

Modification Impact on Activity Reference
Replacement of methoxy with methylReduced solubility but enhanced lipophilicity
Substitution of tetrahydrofyan with thiopheneAltered enzyme selectivity

Data Contradiction Analysis Framework

10. Resolving discrepancies in enzyme inhibition studies:

  • Step 1 : Confirm assay conditions (pH, cofactors like NAD+^+).
  • Step 2 : Compare kinetic parameters (Ki_i, IC50_{50}) across studies.
  • Step 3 : Validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

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